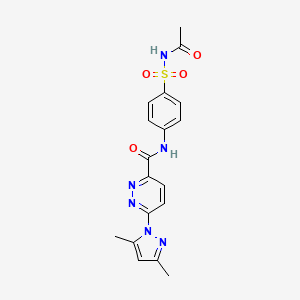

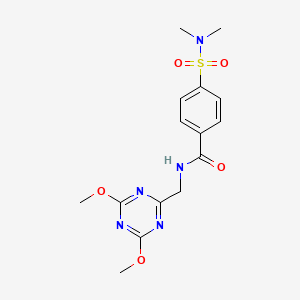

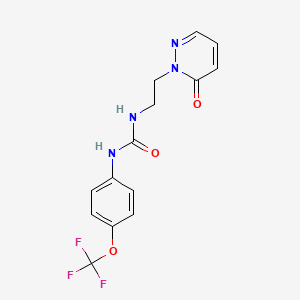

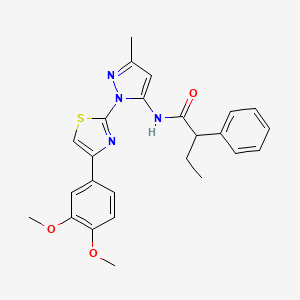

N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylbutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of thiazole, a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are important in various biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Molecular Structure Analysis

The compound has a molecular formula of C18H15N3O4S2, an average mass of 401.459 Da, and a monoisotopic mass of 401.050385 Da . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3, a boiling point of 645.2±65.0 °C at 760 mmHg, and a flash point of 344.0±34.3 °C . It has 7 H bond acceptors, 1 H bond donor, and 5 freely rotating bonds .Applications De Recherche Scientifique

Cholesteryl Ester Transfer Inhibition

Cholesteryl ester transfer protein (CETP) plays a crucial role in the reverse cholesteryl transfer (RCT) process, which facilitates the transfer of triglycerides and cholesteryl esters (CE) between lipoproteins. In a study by Wang et al., compound 30 (a derivative of our compound of interest) exhibited excellent CETP inhibitory activity with an IC50 of 0.79 ± 0.02 μM in vitro . The replacement of the amide linker by heterocyclic aromatics led to the design of a series of N, N-disubstituted-4-arylthiazole-2-methylamine derivatives. Notably, electron donor groups substituted on ring A and electron-withdrawing groups at the 4-position of ring B were critical for potency.

Cardiovascular Disease Research

Given the association between low-density lipoprotein cholesterol (LDL-C) and cardiovascular disease (CVD), compounds like our target have garnered interest. CETP inhibitors, including our compound, may contribute to managing lipid profiles and reducing CVD risk .

Medicinal Chemistry and Drug Design

The synthesis and evaluation of N, N-disubstituted-4-arylthiazole-2-methylamine derivatives involve intricate structure-activity relationship studies. Researchers explore modifications to enhance potency, metabolic stability, and pharmacokinetic properties. These efforts contribute to drug discovery and development .

Pharmacokinetics and Metabolism Studies

Compound 30’s acceptable metabolic stability highlights the importance of pharmacokinetic studies. Researchers explore its absorption, distribution, metabolism, and excretion to optimize therapeutic potential.

Orientations Futures

Thiazole derivatives have been the focus of many research studies due to their diverse biological activities . Future research could focus on synthesizing new thiazole derivatives, including the compound , and evaluating their biological activities. This could lead to the development of new drug candidates with improved efficacy and lesser side effects .

Mécanisme D'action

Target of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

Thiazole derivatives have been shown to interact with various targets, leading to a variety of biological effects . For instance, some thiazole derivatives have been found to inhibit cyclooxygenases (COX-1, COX-2), which are key enzymes in the inflammatory response .

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities . For example, some thiazole derivatives have been found to inhibit the production of malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px), which are involved in oxidative stress .

Result of Action

Thiazole derivatives have been associated with a variety of biological effects, including anti-inflammatory activity . For instance, some thiazole derivatives have been found to inhibit COX-1 and COX-2 enzymes, leading to a reduction in inflammation .

Propriétés

IUPAC Name |

N-[2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O3S/c1-5-19(17-9-7-6-8-10-17)24(30)27-23-13-16(2)28-29(23)25-26-20(15-33-25)18-11-12-21(31-3)22(14-18)32-4/h6-15,19H,5H2,1-4H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTOVVRLYIZBKAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NC2=CC(=NN2C3=NC(=CS3)C4=CC(=C(C=C4)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylbutanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(2-furylmethyl)acetamide](/img/structure/B2809546.png)

![N1-methyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2809547.png)

![[2-(2-Chloro-5-methylsulfonylanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2809548.png)

![[3,4-Bis(4-methoxyphenyl)pyrazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2809553.png)

![5-chloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2809556.png)

![1-[(4-Aminophenyl)methyl]piperidin-4-ol](/img/structure/B2809559.png)